N-cyclopropyl-2-(4-methoxyphenyl)quinoline-4-carboxamide
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Overview
Description
N-cyclopropyl-2-(4-methoxyphenyl)quinoline-4-carboxamide is a synthetic compound belonging to the quinoline family Quinoline derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-(4-methoxyphenyl)quinoline-4-carboxamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using various methods such as the Gould-Jacobs reaction, Friedländer synthesis, or Skraup synthesis.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents like diazomethane or cyclopropylcarbinol.
Formation of the Carboxamide Group: The carboxamide group is typically introduced through amidation reactions using carboxylic acids or their derivatives with amines.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-(4-methoxyphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives.
Scientific Research Applications
N-cyclopropyl-2-(4-methoxyphenyl)quinoline-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-(4-methoxyphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells . The compound may also interact with DNA and RNA, affecting their synthesis and function .
Comparison with Similar Compounds
Similar Compounds
- N-cyclopentyl-2-(4-methoxyphenyl)-4-quinolinamine
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
N-cyclopropyl-2-(4-methoxyphenyl)quinoline-4-carboxamide is unique due to its specific structural features, such as the cyclopropyl group and the carboxamide functionality. These features contribute to its distinct biological activities and make it a valuable compound for drug development .
Properties
CAS No. |
544681-12-1 |
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Molecular Formula |
C20H18N2O2 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
N-cyclopropyl-2-(4-methoxyphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C20H18N2O2/c1-24-15-10-6-13(7-11-15)19-12-17(20(23)21-14-8-9-14)16-4-2-3-5-18(16)22-19/h2-7,10-12,14H,8-9H2,1H3,(H,21,23) |
InChI Key |
REUVKZNWGXCQKT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4CC4 |
solubility |
1.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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